molecular formula C18H12N6O3 B3907190 5-amino-3-{1-cyano-2-[5-(2-methyl-5-nitrophenyl)-2-furyl]vinyl}-1H-pyrazole-4-carbonitrile

5-amino-3-{1-cyano-2-[5-(2-methyl-5-nitrophenyl)-2-furyl]vinyl}-1H-pyrazole-4-carbonitrile

Cat. No. B3907190
M. Wt: 360.3 g/mol
InChI Key: HWPNKVCEOJFTPD-IZZDOVSWSA-N
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Description

5-Amino-pyrazoles are a class of organic compounds that have proven to be fascinating and privileged tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They have wide-ranging biological activities and are important intermediates in the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of 5-amino-pyrazoles often involves chemoselective reactions. For example, a reaction on 3-dimethylamino-2-aroyl-propenenitrile and hydrazine in acidic medium yields 4-cyano pyrazole, whereas in basic medium it yields 5-amino pyrazoles as the major product .


Molecular Structure Analysis

The molecular structure of 5-amino-pyrazoles and their derivatives can be determined by methods such as X-ray crystallography .


Chemical Reactions Analysis

5-Amino-pyrazoles can undergo a variety of chemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Physical And Chemical Properties Analysis

Pyrazole, the core structure of 5-amino-pyrazoles, is a colorless solid with a boiling point of 186-188°C and a melting point of 67-70°C. It is a weak base and soluble in water .

Mechanism of Action

The mechanism of action of 5-amino-pyrazoles in biological systems can vary depending on the specific compound and its biological target. For example, some derivatives have been described as potent GABA (γ-aminobutyric acid) inhibitors with selectivity toward insect versus mammalian receptors .

Future Directions

The future directions in the research and application of 5-amino-pyrazoles could involve the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs based on the 5-amino-pyrazole scaffold .

properties

IUPAC Name

3-amino-5-[(Z)-1-cyano-2-[5-(2-methyl-5-nitrophenyl)furan-2-yl]ethenyl]-1H-pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N6O3/c1-10-2-3-12(24(25)26)7-14(10)16-5-4-13(27-16)6-11(8-19)17-15(9-20)18(21)23-22-17/h2-7H,1H3,(H3,21,22,23)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPNKVCEOJFTPD-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C3=C(C(=NN3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C3=C(C(=NN3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-3-{1-cyano-2-[5-(2-methyl-5-nitrophenyl)-2-furyl]vinyl}-1H-pyrazole-4-carbonitrile
Reactant of Route 2
5-amino-3-{1-cyano-2-[5-(2-methyl-5-nitrophenyl)-2-furyl]vinyl}-1H-pyrazole-4-carbonitrile
Reactant of Route 3
5-amino-3-{1-cyano-2-[5-(2-methyl-5-nitrophenyl)-2-furyl]vinyl}-1H-pyrazole-4-carbonitrile
Reactant of Route 4
5-amino-3-{1-cyano-2-[5-(2-methyl-5-nitrophenyl)-2-furyl]vinyl}-1H-pyrazole-4-carbonitrile
Reactant of Route 5
5-amino-3-{1-cyano-2-[5-(2-methyl-5-nitrophenyl)-2-furyl]vinyl}-1H-pyrazole-4-carbonitrile
Reactant of Route 6
5-amino-3-{1-cyano-2-[5-(2-methyl-5-nitrophenyl)-2-furyl]vinyl}-1H-pyrazole-4-carbonitrile

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